Azido-PEG5-CH2CO2-NHS

Descripción general

Descripción

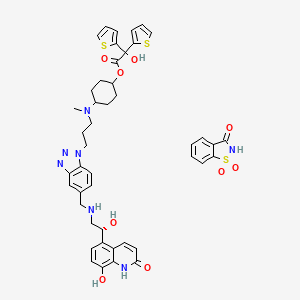

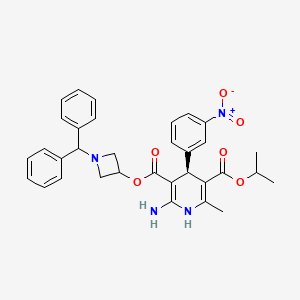

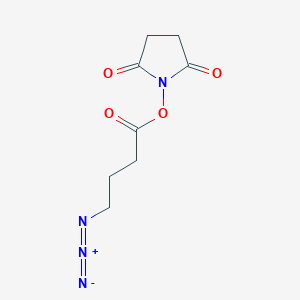

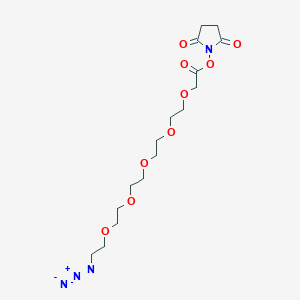

Azido-PEG5-CH2CO2-NHS is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is a click chemistry reagent and can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular weight of this compound is 418.40 g/mol . Its molecular formula is C16H26N4O9 . It appears as a liquid that is colorless to light yellow .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

This compound is a very active pegylation reagent with 5 PEG units . The hydrophilic PEG spacer increases solubility in aqueous media . It is stored at -20°C, sealed storage, away from moisture .Aplicaciones Científicas De Investigación

Cell Adhesion and Migration

Azido-PEG5-CH2CO2-NHS has been utilized in creating substrates for dynamic cell adhesion, migration, and shape change. A study used cell-repellent azido-[polylysine-g-PEG] (APP) to demonstrate tissue motility assays, patterned coculturing, and triggered cell shape change, highlighting the polymer's versatility in cell biology applications (van Dongen et al., 2013).

Synthesis of Heterobifunctional Poly(ethylene glycol)s

Azido-terminated heterobifunctional PEG derivatives, including Azide-PEG-NH2 and Azide-PEG-COOH, have been synthesized efficiently. These derivatives are valuable for conjugation chemistry, particularly in 'click' reactions with alkyne groups, demonstrating their importance in drug delivery and bioconjugation (Hiki & Kataoka, 2007).

Site-specific Protein PEGylation

The azido group of this compound enables site-specific PEGylation of proteins. This approach has been used for selectively PEGylating proteins containing unnatural amino acids, enhancing their therapeutic potential (Deiters et al., 2004).

Drug Conjugation in Polymer Science

In the field of polymer science, azido polymers have been synthesized for drug delivery applications. Using microwave-assisted 'click chemistry', azido polymers have been developed for conjugating anticancer drugs, demonstrating their potential in targeted drug delivery (Hu et al., 2013).

Quantification of Functionalized PEG Azides

The quantification of azide incorporation in PEG polymers is critical for their effective use in drug delivery. A method involving 1H NMR analysis has been described for quantifying azide-functionalized PEG, showing its significance in the accurate preparation of drug delivery systems (Semple et al., 2016).

Therapeutic Immunoglobulin Delivery

This compound has been used in the chemical engineering of erythrocyte membranes to display antibodies for immunoglobulin delivery. This demonstrates the polymer's role in enhancing the efficacy and lifetime of immunoglobulin-based therapeutics (Ji et al., 2019).

Mecanismo De Acción

Target of Action

Azido-PEG5-CH2CO2-NHS is primarily targeted towards the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

The compound interacts with its targets through a two-step process. First, the NHS ester of this compound reacts with the primary amines (-NH2) of proteins or other amine-containing molecules, leading to the formation of stable amide bonds . Second, the azide group of the compound undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing alkyne, BCN, or DBCO groups . This reaction yields a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein degradation. The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can have various downstream effects, depending on the specific roles of the proteins in cellular processes .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage with target molecules . This linkage enables the selective degradation of target proteins when the compound is used in the synthesis of PROTACs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the CuAAC reaction requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in hydrophilic environments . .

Análisis Bioquímico

Biochemical Properties

Azido-PEG5-CH2CO2-NHS is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Cellular Effects

This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This has a profound effect on various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its role as a linker in PROTACs . The azide group in this compound reacts with molecules containing Alkyne groups to form a stable triazole linkage . This enables the formation of PROTACs, which can bind to target proteins and lead to their degradation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on its role in the PROTACs it helps form

Metabolic Pathways

As a PEG-based linker, it is primarily used in the synthesis of PROTACs

Transport and Distribution

As a PEG-based linker, it is primarily used in the synthesis of PROTACs

Subcellular Localization

As a PEG-based linker, it is primarily used in the synthesis of PROTACs

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O9/c17-19-18-3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-16(23)29-20-14(21)1-2-15(20)22/h1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNZIAMWWCOXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.